synthesis and characterization of 3,5-dimethyl-1,2-dithiolan-4-one
synthesis and characterization of 3,5-dimethyl-1,2-dithiolan-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1,2-dithiolan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a sulfur-containing heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed synthetic pathway based on established chemical principles for analogous compounds. Furthermore, expected characterization data are compiled from analyses of structurally similar molecules. A potential biological signaling pathway relevant to this class of compounds is also discussed.
Physicochemical Properties
3,5-Dimethyl-1,2-dithiolan-4-one is an organosulfur compound with a five-membered ring containing a disulfide bond adjacent to a ketone. The presence of two stereocenters at positions 3 and 5 means the compound can exist as cis and trans diastereomers, each as a pair of enantiomers.
| Property | Value | Reference |
| Molecular Formula | C₅H₈OS₂ | [1] |
| Molecular Weight | 148.25 g/mol | [1] |
| IUPAC Name | 3,5-dimethyl-1,2-dithiolan-4-one | |
| Stereoisomers | cis-3,5-dimethyl-1,2-dithiolan-4-one, trans-3,5-dimethyl-1,2-dithiolan-4-one | [1] |
Proposed Synthesis
Experimental Protocol
Step 1: Synthesis of Pentane-2,4-dithiol
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol.
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Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C to reduce the ketone functionalities to hydroxyl groups, yielding pentane-2,4-diol.
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The resulting diol can then be converted to a dithiol. A common method is to first convert the diol to a dihalide (e.g., using PBr₃) or a dimesylate (using mesyl chloride and a base like triethylamine).
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The resulting intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield pentane-2,4-dithiol.
Step 2: Oxidative Cyclization to 3,5-Dimethyl-1,2-dithiolan-4-one
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Dissolve the crude pentane-2,4-dithiol (1 equivalent) in a suitable solvent, such as dichloromethane or diethyl ether.
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Add an oxidizing agent to facilitate the intramolecular disulfide bond formation. Mild oxidizing agents like iodine (I₂) with a base (e.g., triethylamine), or air oxidation catalyzed by a metal salt (e.g., FeCl₃), can be employed.[2]
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 3,5-dimethyl-1,2-dithiolan-4-one as a mixture of cis and trans isomers.
Synthesis Workflow Diagram
Characterization
Detailed experimental spectra for 3,5-dimethyl-1,2-dithiolan-4-one are not widely published. The following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the methyl protons and the methine protons on the dithiolane ring. The chemical shifts and coupling constants will differ for the cis and trans isomers.
| Expected ¹H NMR Data | |
| Proton | Expected Chemical Shift (ppm) |
| -CH₃ | 1.3 - 1.6 (doublet) |
| -CH-S- | 3.5 - 4.0 (multiplet) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display distinct signals for the methyl carbons, the methine carbons, and the carbonyl carbon.
| Expected ¹³C NMR Data | |
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ | 15 - 25 |
| -CH-S- | 45 - 60 |
| C=O | 200 - 215 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Expected Mass Spectrometry Data | |
| m/z | Assignment |
| 148 | [M]⁺ (Molecular Ion) |
| 120 | [M - CO]⁺ |
| 116 | [M - S]⁺ |
| 88 | [M - S₂]⁺ or [M - CO - S]⁺ |
| 73 | [CH₃-CH-S]⁺ |
| 45 | [CH₃-CH]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and stretches corresponding to the carbon-sulfur bonds.
| Expected IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ketone)[3] |
| 600 - 700 | C-S stretch |
| 500 - 550 | S-S stretch |
Potential Biological Activity: The Keap1-Nrf2 Signaling Pathway
While no specific biological activity has been documented for 3,5-dimethyl-1,2-dithiolan-4-one, organosulfur compounds, particularly those with electrophilic centers or the ability to participate in redox cycling, are known to modulate cellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[4][5][6]
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Electrophilic compounds, including many organosulfur molecules, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[4]
As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[7][[“]] This leads to the transcription of genes encoding antioxidant proteins (e.g., heme oxygenase-1), detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1), and proteins involved in glutathione synthesis.[9]
Given its strained disulfide bond and adjacent ketone, 3,5-dimethyl-1,2-dithiolan-4-one may possess the electrophilicity required to interact with and activate the Keap1-Nrf2 pathway. This remains a hypothesis pending experimental validation.
Keap1-Nrf2 Signaling Pathway Diagram
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory mechanisms controlling gene expression mediated by the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of antioxidant response element in gene regulation - Consensus [consensus.app]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
